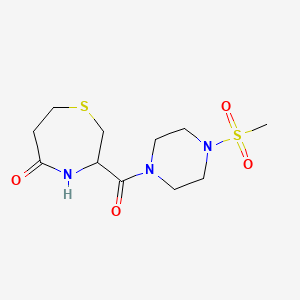

![molecular formula C13H15NO4 B6505674 N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1396852-25-7](/img/structure/B6505674.png)

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan is a planar five-member heterocyclic ring with 4 carbon and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry. The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .

Synthesis Analysis

Furan derivatives can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) can be computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Chemical Reactions Analysis

Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan. Hydrolysis gives levulinic acid .Physical And Chemical Properties Analysis

Furan derivatives are colorless liquid, but aged samples appear amber. They possess a faint odor of burning and a bitter taste. They are miscible with but unstable in water. They are soluble in common organic solvents .科学的研究の応用

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide has been studied extensively and has been found to have a wide range of applications in scientific research. It has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. This compound has also been used in the synthesis of pesticides, herbicides, and other organic compounds. Additionally, this compound has been used in the synthesis of polymers and materials for biomedical applications.

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds generally interact with their targets through various mechanisms, depending on their specific chemical structure and the nature of the target .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The action of any compound can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .

実験室実験の利点と制限

The advantages of using N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound is its toxicity, as it has been found to be toxic to certain organisms.

将来の方向性

Future research on N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide could focus on exploring its potential applications in the synthesis of new drugs and other compounds. Additionally, further studies could be done to investigate the biochemical and physiological effects of this compound. Additionally, research could be done to investigate the mechanism of action of this compound and to develop new methods for its synthesis. Finally, further research could be done to investigate the potential toxicity of this compound and to develop methods for reducing its toxicity.

合成法

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is synthesized from furan by a reaction with ethyl chloroformate and ethyl alcohol. The reaction is catalyzed by a base, such as sodium hydroxide, and yields this compound in a yield of 90%. The reaction is relatively simple and can be done in a laboratory setting.

Safety and Hazards

特性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-8-5-11(9(2)18-8)13(16)14-6-12(15)10-3-4-17-7-10/h3-5,7,12,15H,6H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNHFXVCOHWGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B6505593.png)

![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)

![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)

![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)

![3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid](/img/structure/B6505668.png)

![4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505669.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6505671.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B6505685.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)